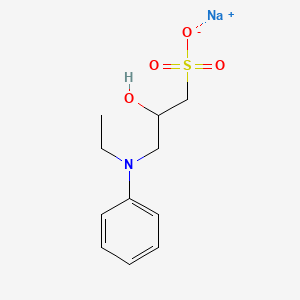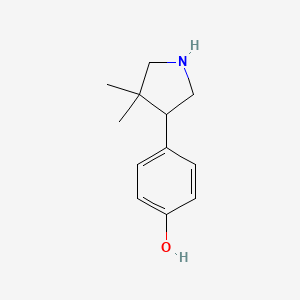
(R)-3-Hydroxybutylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxybutylbutyrate is an organic compound that belongs to the class of esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxybutylbutyrate typically involves the esterification of ®-3-hydroxybutyric acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Hydroxybutylbutyrate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of biocatalysts, such as lipases, can enhance the selectivity and efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxybutylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-3-oxobutylbutyrate or ®-3-hydroxybutyric acid.
Reduction: Formation of ®-3-hydroxybutanol.
Substitution: Formation of ®-3-aminobutylbutyrate or ®-3-mercaptobutylbutyrate.
Scientific Research Applications
®-3-Hydroxybutylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Hydroxybutylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to ®-3-hydroxybutyric acid, which is a key intermediate in the ketone body metabolism. This compound can influence cellular energy production and signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
®-3-Hydroxybutylbutyrate can be compared with other similar compounds, such as:
(S)-3-Hydroxybutylbutyrate: The enantiomer of ®-3-Hydroxybutylbutyrate, which has different biological activities due to its distinct three-dimensional arrangement.
®-3-Hydroxybutyric acid: A related compound that is a key intermediate in ketone body metabolism.
Butyl butyrate: A structurally similar ester that lacks the hydroxyl group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
[(3R)-3-hydroxybutyl] butanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(10)11-6-5-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YSZQEASOSAOOHZ-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC(=O)OCC[C@@H](C)O |
Canonical SMILES |
CCCC(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)




![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)



![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)


